Cas no 1858051-78-1 (2-(Trifluoromethyl)thiophene-3-sulfonamide)

2-(Trifluoromethyl)thiophene-3-sulfonamide is a fluorinated heterocyclic sulfonamide compound with notable applications in pharmaceutical and agrochemical research. Its trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in the design of bioactive molecules. The thiophene scaffold contributes to its electron-rich properties, facilitating interactions in medicinal chemistry. As a sulfonamide derivative, it exhibits potential as a key intermediate in the synthesis of enzyme inhibitors or receptor modulators. The compound’s structural features, including its fluorine substitution and aromatic system, offer advantages in tuning pharmacokinetic properties and improving binding affinity. It is commonly utilized in exploratory studies for drug discovery and functional material development.
2-(Trifluoromethyl)thiophene-3-sulfonamide structure
1858051-78-1 structure
Product name:2-(Trifluoromethyl)thiophene-3-sulfonamide
CAS No:1858051-78-1
MF:C5H4F3NO2S2
MW:231.215969085693
CID:5820569
PubChem ID:69909402

2-(Trifluoromethyl)thiophene-3-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 1858051-78-1
    • SCHEMBL6828432
    • EN300-5222711
    • WHOQKQVJPBJRDA-UHFFFAOYSA-N
    • 2-(trifluoromethyl)thiophene-3-sulfonamide
    • 2-(Trifluoromethyl)thiophene-3-sulfonamide
    • Inchi: 1S/C5H4F3NO2S2/c6-5(7,8)4-3(1-2-12-4)13(9,10)11/h1-2H,(H2,9,10,11)
    • InChI Key: WHOQKQVJPBJRDA-UHFFFAOYSA-N
    • SMILES: S(C1C=CSC=1C(F)(F)F)(N)(=O)=O

Computed Properties

  • Exact Mass: 230.96355520g/mol
  • Monoisotopic Mass: 230.96355520g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 96.8Ų

2-(Trifluoromethyl)thiophene-3-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-5222711-1.0g
2-(trifluoromethyl)thiophene-3-sulfonamide
1858051-78-1 95.0%
1.0g
$986.0 2025-03-15
Enamine
EN300-5222711-0.5g
2-(trifluoromethyl)thiophene-3-sulfonamide
1858051-78-1 95.0%
0.5g
$946.0 2025-03-15
Enamine
EN300-5222711-10.0g
2-(trifluoromethyl)thiophene-3-sulfonamide
1858051-78-1 95.0%
10.0g
$4236.0 2025-03-15
Enamine
EN300-5222711-5.0g
2-(trifluoromethyl)thiophene-3-sulfonamide
1858051-78-1 95.0%
5.0g
$2858.0 2025-03-15
Enamine
EN300-5222711-0.25g
2-(trifluoromethyl)thiophene-3-sulfonamide
1858051-78-1 95.0%
0.25g
$906.0 2025-03-15
Enamine
EN300-5222711-2.5g
2-(trifluoromethyl)thiophene-3-sulfonamide
1858051-78-1 95.0%
2.5g
$1931.0 2025-03-15
Enamine
EN300-5222711-0.05g
2-(trifluoromethyl)thiophene-3-sulfonamide
1858051-78-1 95.0%
0.05g
$827.0 2025-03-15
Enamine
EN300-5222711-0.1g
2-(trifluoromethyl)thiophene-3-sulfonamide
1858051-78-1 95.0%
0.1g
$867.0 2025-03-15

Additional information on 2-(Trifluoromethyl)thiophene-3-sulfonamide

Recent Advances in the Application of 2-(Trifluoromethyl)thiophene-3-sulfonamide (CAS: 1858051-78-1) in Chemical Biology and Pharmaceutical Research

2-(Trifluoromethyl)thiophene-3-sulfonamide (CAS: 1858051-78-1) has emerged as a promising scaffold in medicinal chemistry due to its unique physicochemical properties and versatile biological activities. Recent studies have highlighted its potential as a key building block for the development of novel therapeutic agents targeting various diseases, including cancer, infectious diseases, and metabolic disorders. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and therapeutic applications.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 2-(Trifluoromethyl)thiophene-3-sulfonamide derivatives as potent inhibitors of carbonic anhydrase IX (CA IX), a well-established target for anticancer therapy. The researchers employed structure-activity relationship (SAR) analysis to optimize the compound's selectivity and potency, resulting in derivatives with nanomolar inhibitory activity against CA IX while showing minimal off-target effects. The lead compound from this series exhibited significant tumor growth inhibition in xenograft models, suggesting its potential as a novel anticancer agent.

In the field of antimicrobial research, a recent publication in Bioorganic & Medicinal Chemistry Letters (2024) reported the development of 2-(Trifluoromethyl)thiophene-3-sulfonamide-based compounds with remarkable activity against drug-resistant bacterial strains. The study revealed that the trifluoromethyl group enhances membrane permeability, while the sulfonamide moiety contributes to target binding, creating a synergistic effect that overcomes common resistance mechanisms. These findings open new avenues for addressing the global challenge of antimicrobial resistance.

From a synthetic chemistry perspective, advances in the preparation of 2-(Trifluoromethyl)thiophene-3-sulfonamide have been achieved through innovative catalytic methods. A 2023 Nature Communications paper described a novel palladium-catalyzed cross-coupling approach that significantly improves the yield and purity of the compound, addressing previous challenges in large-scale production. This methodological breakthrough is expected to facilitate further pharmacological investigations and preclinical development of related drug candidates.

The pharmacokinetic properties of 2-(Trifluoromethyl)thiophene-3-sulfonamide derivatives have also been a focus of recent research. Studies utilizing advanced in silico modeling and in vivo absorption, distribution, metabolism, and excretion (ADME) profiling have demonstrated favorable drug-like characteristics, including good oral bioavailability and metabolic stability. These properties, combined with the compound's synthetic tractability, position it as an attractive scaffold for drug discovery programs across multiple therapeutic areas.

Looking forward, several research groups have initiated investigations into the repurposing of 2-(Trifluoromethyl)thiophene-3-sulfonamide for neurological disorders, leveraging its ability to modulate ion channels and neurotransmitter systems. Preliminary results from these studies suggest potential applications in epilepsy and neuropathic pain management, although further validation is required. The compound's versatility underscores its importance as a valuable tool in chemical biology and a promising starting point for pharmaceutical development.

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